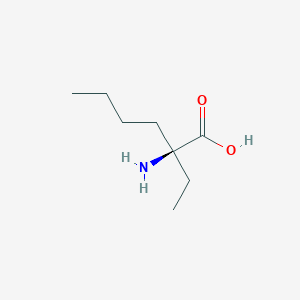
Ácido 1-acetamidociclopentano-1-carboxílico
Descripción general
Descripción
1-Acetamidocyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Acetamidocyclopentane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Acetamidocyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetamidocyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultura
En la agricultura, este compuesto podría explorarse por su papel en la fisiología vegetal, particularmente en la síntesis de etileno, una hormona involucrada en la maduración de las frutas. Su análogo estructural, Ácido 1-Aminociclopropano-1-carboxílico (ACC), es un precursor del etileno . Al estudiar sus efectos sobre la producción de etileno, los investigadores pueden potencialmente mejorar el rendimiento de los cultivos y la vida útil.
Ciencia de los materiales
Ácido 1-acetamidociclopentano-1-carboxílico: podría utilizarse en la ciencia de los materiales para la funcionalización de superficies. Su grupo ácido carboxílico permite una fácil unión a diversos sustratos, lo que podría ser beneficioso para crear nuevos materiales con propiedades específicas, como una mayor durabilidad o resistencia química .
Farmacología
El papel del compuesto en la farmacología podría explorarse en el diseño y la administración de fármacos. Su parte de ácido carboxílico podría utilizarse para mejorar las propiedades farmacocinéticas de las moléculas de fármacos, mejorando su absorción y distribución en el cuerpo .
Síntesis orgánica
Por último, en la síntesis orgánica, This compound puede servir como bloque de construcción para la síntesis de una amplia gama de compuestos orgánicos. Su grupo ácido carboxílico reactivo lo convierte en un precursor versátil para la formación de amidas, ésteres y otros derivados, que son cruciales en la síntesis de moléculas orgánicas complejas .
Análisis Bioquímico
Biochemical Properties
1-Acetamidocyclopentane-1-carboxylic acid plays a significant role in biochemical reactions as a Bronsted acid, capable of donating a proton to a Bronsted base . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. The compound’s interactions with these biomolecules are crucial for maintaining cellular homeostasis and facilitating metabolic processes.
Cellular Effects
1-Acetamidocyclopentane-1-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These interactions can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 1-Acetamidocyclopentane-1-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. These interactions can lead to changes in gene expression and the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetamidocyclopentane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1-Acetamidocyclopentane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
1-Acetamidocyclopentane-1-carboxylic acid is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with specific enzymes and cofactors to facilitate the conversion of substrates into products. These interactions can influence metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Acetamidocyclopentane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to regulate the localization and accumulation of the compound, ensuring that it reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 1-Acetamidocyclopentane-1-carboxylic acid is determined by specific targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
Propiedades
IUPAC Name |
1-acetamidocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJYVSRHSZWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281738 | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-46-0 | |
| Record name | MLS000738007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















